N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
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Description
“N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a chemical compound . It is similar to other compounds used for scientific research .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Dopamine D(3) Receptor Ligands
Research has shown that modifications of similar benzamide structures have led to the discovery of compounds with moderate affinity for the D(3) receptor, which is of interest in the development of treatments for neuropsychiatric disorders. The study conducted by Leopoldo et al. (2002) identified derivatives displaying moderate D(3) affinity, suggesting potential applications in exploring dopamine-related functions and disorders (Leopoldo et al., 2002).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of sulfonamides and alkylated piperazine derivatives have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds showed significant biological activities, indicating their potential use in developing new antimicrobial agents (Khan et al., 2019).
Adenosine A2B Receptor Antagonists
A new series of compounds were designed, synthesized, and characterized as A(2B) adenosine receptor antagonists. These antagonists demonstrated subnanomolar affinity and high selectivity, indicating their potential therapeutic applications in conditions mediated by the A2B receptor (Borrmann et al., 2009).
Antiproliferative Activity Against Human Cancer Cell Lines
New derivatives have been synthesized and evaluated for their antiproliferative effect using various human cancer cell lines. Among these, certain compounds showed good activity, suggesting potential applications in cancer research and therapy (Mallesha et al., 2012).
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-6-7-18(14-17(16)2)21(26)23-8-13-29(27,28)25-11-9-24(10-12-25)20-5-3-4-19(22)15-20/h3-7,14-15H,8-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUCZWWRBUYSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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